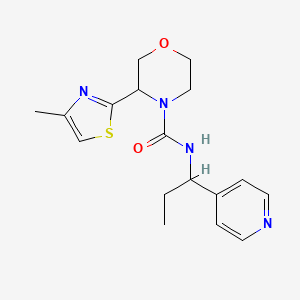
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a potent inhibitor of mitochondrial complex I, and its use has been crucial in understanding the biochemical and physiological effects of mitochondrial dysfunction.
Mécanisme D'action
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, leading to decreased ATP production and increased oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced neurotoxicity has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced mitochondrial dysfunction has been implicated in the pathogenesis of other neurodegenerative diseases, including Alzheimer's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in animal models has been crucial in understanding the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. However, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has its limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms. Additionally, the translation of findings from animal models to humans can be challenging.
Orientations Futures
Future research directions involving 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide include the development of more effective and specific inhibitors of mitochondrial complex I, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in combination with other neurotoxins to model the complex pathogenesis of Parkinson's disease, and the development of novel therapeutic interventions targeting mitochondrial dysfunction in neurodegenerative diseases.
In conclusion, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is a chemical compound that has been extensively used in scientific research to understand the mechanisms involved in Parkinson's disease and the effects of mitochondrial dysfunction in various other diseases. Its use has led to a better understanding of the biochemical and physiological effects of mitochondrial dysfunction and has the potential to lead to the development of novel therapeutic interventions.
Méthodes De Synthèse
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-methyl-2-aminothiazole with ethyl 4-bromobutyrate, followed by reaction with 4-pyridylboronic acid and morpholine-4-carboxylic acid. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been extensively used in scientific research to induce Parkinson's disease-like symptoms in animal models. This has led to a better understanding of the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been used to study the effects of mitochondrial dysfunction in various other diseases, including Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-14(13-4-6-18-7-5-13)20-17(22)21-8-9-23-10-15(21)16-19-12(2)11-24-16/h4-7,11,14-15H,3,8-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUADTCBAHLPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)N2CCOCC2C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![4-[[(5,6-dimethyl-1,2,4-triazin-3-yl)amino]methyl]-N,N-dimethylbenzamide](/img/structure/B7633166.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)

![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)


![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
![1-[1-(1-Pyridin-4-ylethyl)piperidin-4-yl]-3-(2,2,3-trimethylbutyl)urea](/img/structure/B7633226.png)
![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)